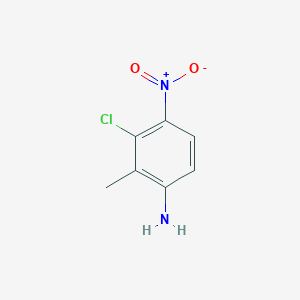

3-Chloro-2-methyl-4-nitroaniline

Übersicht

Beschreibung

3-Chloro-4-nitroaniline is used as a pharmaceutical and medical intermediate . It is also involved in the synthesis of 3-chloro-5-methylphenyl isocyanate .

Synthesis Analysis

The synthesis of 3-Chloro-2-methylaniline involves a mixture of an aromatic nitro compound, ethanol, and Fe3O4 (at)GO composite. The reaction mixture is kept at reflux with stirring . Another method involves the use of 30% sodium hydroxide solution to separate out the yellow solid .Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitroaniline, which is similar, has a molecular formula of CHNO and an average mass of 152.151 Da .Chemical Reactions Analysis

The chemical reactions involved in the degradation of 2-C-4-NA include the removal of the nitro group to produce 4-A-3-CP, which is then transformed to 6-CHQ . The first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase .Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation in Microbial Strains

3-Chloro-2-methyl-4-nitroaniline, a nitroaromatic compound, is utilized by certain microbial strains as a carbon and nitrogen source under anaerobic conditions. Geobacter sp. KT7 and Thauera aromatica KT9, isolated from contaminated sediments, exhibit increased degradation rates of this compound in mixed culture. This highlights the potential for bioremediation of nitroaromatic pollutants in the environment (Duc, 2019).

Synthesis of Chemical Probes

This compound is a starting material in the synthesis of photoaffinity probes, such as N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea. These probes are useful in biological studies, providing insights into the interactions of various chemicals within biological systems (Lamotte et al., 1994).

Structural and Theoretical Analysis

The crystal structures of salts derived from this compound have been studied for their potential applications in the field of material science. These studies involve single-crystal X-ray diffraction and theoretical calculations, contributing to a deeper understanding of the material properties of these compounds (Medviediev & Daszkiewicz, 2021).

Aerobic Degradation Pathways

A study on the aerobic biodegradation of this compound by Rhodococcus sp. strain MB-P1 has revealed novel pathways for its metabolism. This research is significant for understanding the environmental fate of such compounds and developing effective bioremediation strategies (Khan et al., 2013).

Detection and Removal from Water

Research has also been conducted on the removal of nitroanilines, including this compound, from water using nanosorbents. This is particularly relevant for treating water contaminated with industrial pollutants. The study focuses on the efficiency of specific nanosorbents in binding and removing such compounds from aqueous solutions, highlighting a crucial application in environmental clean-up efforts (Mahmoud et al., 2016).

Sensor Development for Nitroaromatic Detection

Innovative sensors using β-cyclodextrin/silver nanoparticle composites have been developed for detecting nitroaromatic compounds like this compound. These sensors are based on the distinct reduction potentials of nitroaromatic compounds and their binding strengths, offering promising applications in environmental monitoring and safety (Chen, Cheng, & Gooding, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKBXITZBLAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513789 | |

| Record name | 3-Chloro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64863-10-1 | |

| Record name | 3-Chloro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)